4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is the intermediate formed during the synthesis of quinoline derivatives .
Synthesis Analysis
The synthesis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline involves several steps. Quinoline synthesis involves the use of heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Molecular Structure Analysis
The molecular formula of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is C11H7ClF3NO . Its average mass is 261.628 Da and its monoisotopic mass is 261.016815 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline are as follows :Scientific Research Applications
Antibacterial and Antimalarial Applications
The quinoline core structure, including derivatives like 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline , has been traditionally used in the synthesis of antimalarial drugs such as fluoroquine and mefloquine . The incorporation of fluorine atoms is known to enhance the biological activity of these compounds. Additionally, this class of compounds exhibits a broad spectrum of antibacterial activity, making them valuable in the development of new antibiotics .
Antineoplastic Agents
Some fluorinated quinolines have shown promise as antineoplastic drugs. They have been used in transplantation medicine and for the treatment of diseases like rheumatic arthritis and psoriasis . The presence of the trifluoromethyl group in the quinoline ring can significantly affect the biological activity, potentially leading to novel cancer therapies.
Cardiovascular Disease Treatment
Compounds like 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline have been used in the synthesis of drugs for treating heart diseases. Flosequinan, a drug derived from the quinoline structure, is an example of a new generation medication for heart disease treatment .
Agriculture
Fluorinated quinolines have found applications in agriculture, possibly as fungicides or growth regulators. The specific properties imparted by the fluorine atoms can be tailored to meet the demands of agricultural applications .
Liquid Crystal Components
Due to their unique structural properties, certain fluorinated quinolines are used as components in liquid crystals. These materials are essential for modern display technologies, and the specific compound could contribute to the development of advanced liquid crystal displays .
Corrosion Inhibition
The structure of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline , which includes electron-rich nitrogen and oxygen atoms, makes it a candidate for use as a corrosion inhibitor. Its potential to adsorb on metal surfaces could be leveraged in protecting metals from corrosion, particularly in industrial settings .
Safety and Hazards
properties
IUPAC Name |
4-chloro-8-methoxy-2-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUAHBMLDPHHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347436 | |
Record name | 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |
CAS RN |
41192-89-6 | |
Record name | 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.